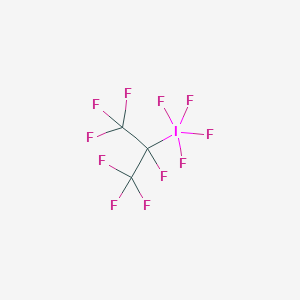![molecular formula C15H16O B14658942 2-Phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 42524-68-5](/img/structure/B14658942.png)
2-Phenylbicyclo[3.3.1]non-2-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbicyclo[331]non-2-en-9-one is an organic compound with the molecular formula C15H16O It is a bicyclic ketone featuring a phenyl group attached to the bicyclo[331]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]non-2-en-9-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions to form the bicyclic framework.
Aldol Condensation: The intermediate product undergoes an aldol condensation reaction to introduce the enone functionality at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone functionality to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Phenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The enone functionality allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]non-2-en-9-one: Lacks the phenyl group, making it less complex and potentially less reactive.
2-Phenylbicyclo[3.3.1]nonane: Saturated analog without the enone functionality, leading to different reactivity and applications.
9-Amino-2-phenylbicyclo[3.3.1]non-2-ene:
Uniqueness
2-Phenylbicyclo[3.3.1]non-2-en-9-one is unique due to its combination of a bicyclic framework, phenyl group, and enone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
42524-68-5 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C15H16O/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,10,12,14H,4,7-9H2 |
Clé InChI |
RSMFEWDAENJLJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=C(C(C1)C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


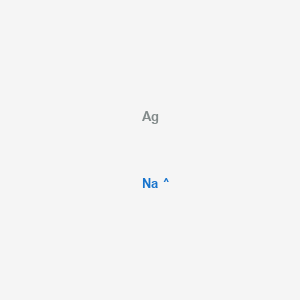
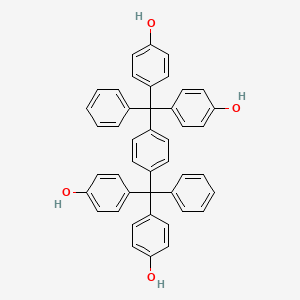
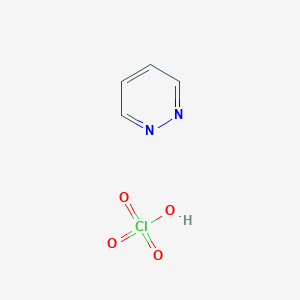

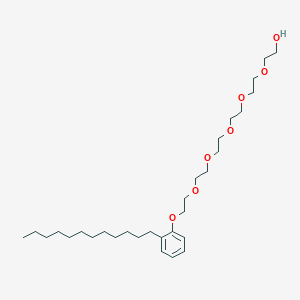
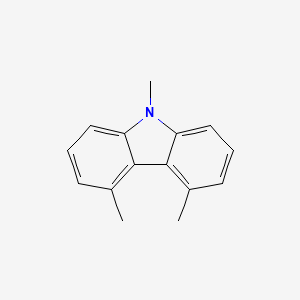


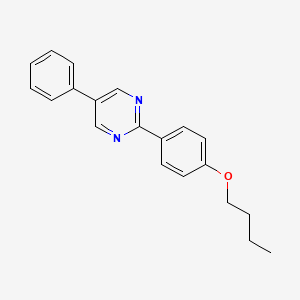
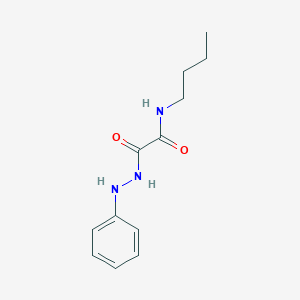
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
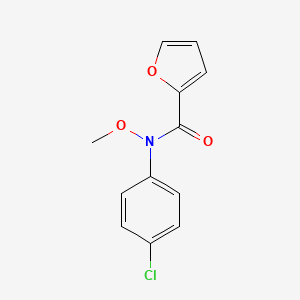
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
